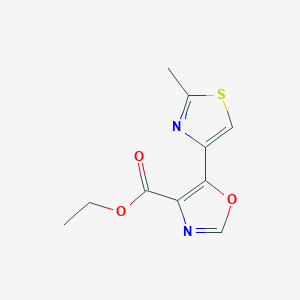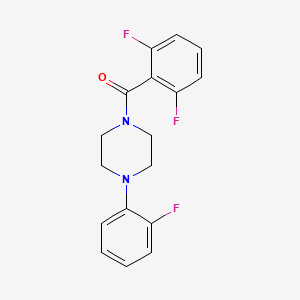![molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3](/img/structure/B2739140.png)
1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .科学的研究の応用
Antimicrobial Activity
The imidazole ring in this compound contributes to its antimicrobial properties. Researchers have synthesized derivatives of this compound, including thiosemicarbazide and hydrazone derivatives. Thiosemicarbazide derivatives demonstrated varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL. However, hydrazone derivatives did not exhibit significant antibacterial activity .
Anti-Allergic and Anti-Pruritic Activities
In vivo tests revealed that certain derivatives of this compound possess potent anti-allergic asthma activities. Notably, compounds 3d, 3i, and 3r exhibited stronger anti-allergic effects than levocetirizine. Additionally, compounds 3b, 3g, 3k, 3o, and 3s demonstrated enhanced anti-pruritic activities compared to levocetirizine .
Antipromastigote Activity Against Leishmania
Compound 13, a derivative of this imidazole, displayed promising in vitro antipromastigote activity against Leishmania. Molecular simulation studies indicated that it binds favorably to the LmPTR1 pocket, suggesting its potential as an antileishmanial agent .
Cancer Cell Cytotoxicity
Certain carcinoma cell lines responded positively to this compound. Notably, liver, breast, gastric, and endometrial cancer cell lines showed enlarged growth in the presence of derivatives of 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid .
Indole Derivatives Synthesis
The compound serves as a precursor for indole derivatives. For instance, it can be transformed into azepinoindole through a series of synthetic steps. Indole derivatives are prevalent in various bioactive molecules and pharmaceuticals .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCZWUOWSQEHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)

![Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2739064.png)

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)



![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)



![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)
